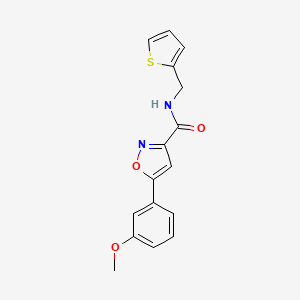

![molecular formula C20H24N2O4S B4616865 2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4616865.png)

2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide" involves sophisticated chemical methodologies, highlighting the complexity and precision required in creating such molecules. Studies have detailed the synthesis of similar sulfonamide compounds, where methodologies like density functional theory (DFT) have been employed to optimize the synthesis process, ensuring high yields and purity of the compounds (FazilathBasha et al., 2021; Ellingboe et al., 1992).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic investigation of sulfonamide compounds, including those structurally related to our compound of interest, have been elaborately studied using DFT. These studies provide insights into the vibrational frequency, potential energy distribution, and electronic properties of the molecules, facilitating a deep understanding of their structural behavior and reactivity (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Research has also focused on the chemical reactions involving sulfonamide compounds, highlighting their reactivity and potential in forming novel structures. For instance, sulfonamides have been used in the synthesis of acridine and bis acridine derivatives, exhibiting significant inhibitory activity against various enzymes (Ulus et al., 2013).

Physical Properties Analysis

The physical properties of similar sulfonamide compounds, such as solubility, thermal stability, and crystalline structure, have been extensively studied. These properties are crucial in determining the compounds' applicability in different scientific and industrial contexts (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors, bond orbital analysis, and molecular docking studies, provide insights into the compounds' behavior in biological systems and their potential as bioactive molecules. Studies have shown that sulfonamide compounds possess antifungal and antiviral nature, indicating their significance in medicinal chemistry (FazilathBasha et al., 2021).

Applications De Recherche Scientifique

Inhibitory Activity Against Metalloenzyme Isoforms

Research has demonstrated the effective inhibitory activity of novel acridine and bis acridine sulfonamides, synthesized using compounds structurally similar to 2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, against cytosolic carbonic anhydrase isoforms II and VII. These studies elucidate the potential therapeutic applications of such compounds in targeting specific enzymatic pathways, showcasing the importance of structural modifications to enhance inhibitor specificity and potency (Ulus et al., 2013).

Synthesis of Aromatic Polyamides and Polyureas

Compounds related to 2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide have been used in the synthesis of new aromatic polyamides and polyureas. These polymers, containing long alkyl side chains and 1,3,5-triazine rings, exhibit enhanced solubility in organic solvents and stability up to high temperatures, indicating their potential for advanced material applications (Lin et al., 1990).

Anticancer Activity

The structural framework of 2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been explored for the synthesis of derivatives with notable anticancer activity. For example, derivatives of 1,4‐naphthoquinone containing a phenylaminosulfanyl moiety have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds displayed potent cytotoxic activity while showing low toxicity in normal human kidney cells, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).

Development of Photosensitive Materials

The compound and its derivatives have also been utilized in the development of photosensitive materials. For instance, photosensitive polyamides incorporating sulfonamide groups have been developed, exhibiting high sensitivity and fine resolution for photolithographic applications. This application demonstrates the versatility of sulfonamide derivatives in the field of materials science, particularly in the development of new photolithographic materials (Xiao et al., 2006).

Nanofiltration Membrane Development

The introduction of sulfonated aromatic diamine monomers, structurally similar to 2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, has led to the development of thin-film composite nanofiltration membranes with improved water flux. These membranes exhibit enhanced hydrophilicity and dye rejection capabilities, indicating their potential use in water treatment and purification technologies (Liu et al., 2012).

Propriétés

IUPAC Name |

2-methyl-3-[(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-14-8-10-17(11-9-14)27(24,25)22-19-7-3-6-18(15(19)2)20(23)21-13-16-5-4-12-26-16/h3,6-11,16,22H,4-5,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHGFUFSMIRREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4616785.png)

![6-benzyl-2-[4-(benzyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4616793.png)

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)

![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)

![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)

![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)